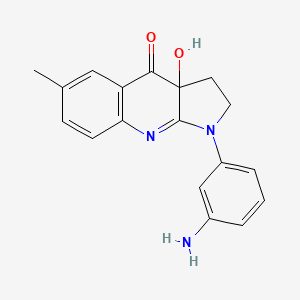

(S)-3'-amino Blebbistatin

Description

Historical Overview of Myosin II Inhibitors

The journey to selectively inhibit myosin II began with compounds that had broader specificities. Early inhibitors, while useful, often targeted related kinases or other ATPases, leading to off-target effects that could confound experimental interpretations.

Among the first generation of compounds used to probe myosin II function were 2,3-butanedione (B143835) monoxime (BDM) and the naphthalene (B1677914) sulfonamide derivatives ML-7 and ML-9. Current time information in Bangalore, IN. BDM was initially identified as an inhibitor of skeletal muscle myosin II ATPase activity, but its specificity has been a subject of debate, with studies indicating it can also affect other myosins and even ion channels. researchgate.net ML-7 and ML-9 were developed as inhibitors of myosin light chain kinase (MLCK), an upstream regulator of myosin II activity. Current time information in Bangalore, IN. While they effectively block myosin II phosphorylation and subsequent activation, their indirect mechanism and potential to inhibit other kinases limited their precision as direct myosin II probes. Current time information in Bangalore, IN.nih.gov

The quest for a more direct and specific inhibitor led to a significant breakthrough with the discovery of Blebbistatin in 2003 through a high-throughput screen for inhibitors of non-muscle myosin IIA ATPase activity. researchgate.net This small molecule was found to be highly selective for myosin II isoforms, with minimal effects on other myosin classes, making it a powerful tool for studying myosin II-dependent processes. researchgate.netnih.gov

| Inhibitor | Primary Target | Mechanism of Action | Key Limitation |

| 2,3-Butanedione monoxime (BDM) | Myosin ATPase | General inhibitor of myosin ATPase | Low affinity and lack of specificity |

| ML-7 / ML-9 | Myosin Light Chain Kinase (MLCK) | Inhibits phosphorylation of myosin light chain | Indirect inhibition, potential off-target kinase effects |

| Blebbistatin | Non-muscle Myosin II ATPase | Directly inhibits the ATPase activity of myosin II | Phototoxicity, low solubility, fluorescence |

Evolution of Blebbistatin Derivatives for Research Applications

Despite its groundbreaking specificity, the practical application of Blebbistatin in live-cell imaging and other advanced research settings was hampered by several significant drawbacks. nih.govmalnalab.hu These limitations spurred a new wave of chemical innovation aimed at refining the Blebbistatin scaffold to create derivatives with superior research properties.

The primary challenges associated with the parent compound, (-)-Blebbistatin (B1667133), included:

Phototoxicity: Upon exposure to blue or UV light, Blebbistatin generates reactive oxygen species, leading to cell death. nih.govnih.govresearchgate.net This severely restricted its use in fluorescence microscopy, a cornerstone of modern cell biology.

Photo-instability: The same light exposure that causes phototoxicity also leads to the degradation of Blebbistatin into inactive products, diminishing its efficacy over the course of an experiment. nih.govwikipedia.org

Inherent Fluorescence: Blebbistatin itself is fluorescent, which can interfere with the detection of common fluorescent probes like Green Fluorescent Protein (GFP). wikipedia.orgnih.gov

Low Aqueous Solubility: The poor solubility of Blebbistatin in aqueous solutions leads to precipitation at effective concentrations, making consistent dosing challenging and potentially causing cellular stress. nih.govpnas.orgnih.gov

To address these issues, a number of Blebbistatin derivatives were synthesized. Early attempts, such as the development of (S)-nitroblebbistatin, successfully reduced fluorescence and increased photostability but at the cost of significantly lower potency. wikipedia.org Another approach involved creating photoreactive derivatives like azidoblebbistatin, which could be covalently crosslinked to myosin upon UV activation, offering permanent inhibition but still requiring light exposure. pnas.org The development of para-aminoblebbistatin marked a significant step forward, offering improved solubility and reduced phototoxicity while maintaining inhibitory activity. motorpharma.comwikipedia.orgnih.govmedkoo.comfrontiersin.org

Rationale for Developing (S)-3'-amino Blebbistatin: Addressing Limitations of Predecessor Compounds

Building on the knowledge gained from previous derivatives, the development of this compound was a targeted effort to create a research tool that overcomes the key limitations of its predecessors. The primary goal was to synthesize a compound with improved physicochemical properties without sacrificing the high specificity and inhibitory potency of the original Blebbistatin.

The introduction of an amino group at the 3' position of the D-ring of the Blebbistatin scaffold was a strategic modification aimed at:

Increasing Water Solubility: The polar amino group was intended to significantly enhance the compound's solubility in aqueous buffers, a critical factor for reliable and reproducible experimental results. nih.govrsc.org

Reducing Fluorescence: The modification was designed to quench the inherent fluorescence of the Blebbistatin molecule, thereby eliminating interference with other fluorescent probes used in multicolor imaging experiments. caymanchem.combertin-bioreagent.com

Minimizing Phototoxicity: By altering the electronic properties of the molecule, the aim was to create a compound that is less susceptible to degradation and the generation of cytotoxic byproducts upon light exposure. caymanchem.combertin-bioreagent.com

Research has shown that this compound successfully achieves these goals. It exhibits a 30-fold higher water solubility compared to (S)-blebbistatin and does not interfere with fluorescence readouts. nih.govrsc.org Furthermore, it is a more stable and less phototoxic form of (-)-blebbistatin while retaining its selective inhibitory activity against non-muscle myosin II ATPases. caymanchem.combertin-bioreagent.com These improved properties make this compound a superior alternative for a wide range of cell biology applications, particularly in live-cell imaging and long-term studies.

| Compound | Key Improvement over Predecessors |

| (S)-Nitroblebbistatin | Reduced fluorescence and increased photostability. |

| Azidoblebbistatin | Photoreactive, allowing for permanent inhibition upon UV activation. |

| para-Aminoblebbistatin | Improved solubility and reduced phototoxicity. |

| This compound | Significantly increased water solubility, reduced fluorescence, and minimized phototoxicity while retaining high potency. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-21(17(18)20-15)13-4-2-3-12(19)10-13/h2-6,9-10,23H,7-8,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBDMJMBRYIBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC(=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of S 3 Amino Blebbistatin

Non-muscle Myosin II ATPase Inhibition Kinetics

The inhibitory action of (S)-3'-amino Blebbistatin is characterized by its direct interference with the enzymatic cycle of myosin II, which is fundamental to its motor function. The kinetics of this inhibition reveal a nuanced interaction with the enzyme during its ATP hydrolysis cycle.

The inhibition of NMMII by blebbistatin and its derivatives, including this compound, is a rapid and reversible process. caymanchem.combertin-bioreagent.com This reversibility is a key feature, allowing for controlled studies of myosin II function in cellular processes. The inhibitor does not form a permanent covalent bond with the myosin motor domain. Instead, it binds to a specific conformational state of the enzyme, and its dissociation allows the myosin to return to its active state. This characteristic enables researchers to dissect the temporal roles of myosin II in dynamic events like cell migration and cytokinesis. caymanchem.com

This compound exerts its inhibitory effect by perturbing a critical step in the ATP hydrolysis cycle of myosin. It does not compete with ATP for binding to the active site. nih.gov Instead, it preferentially binds to the myosin-ADP-Pi complex, an intermediate state that forms after ATP hydrolysis but before the release of inorganic phosphate (B84403) (Pi). nih.govbiorxiv.org

By binding to this intermediate, the inhibitor stabilizes the myosin head in a conformation that has a low affinity for actin. nih.gov This action effectively blocks the release of Pi, which is the key event that triggers the power stroke—the force-generating conformational change in the myosin head. physiology.orgnih.gov Consequently, the myosin remains detached from the actin filament, and the mechanochemical cycle is halted, leading to the inhibition of ATPase activity and force production. nih.govnih.gov Some studies also suggest that blebbistatin can trap myosin in a state at the beginning of the power stroke in the presence of ADP, further highlighting its complex interaction with the motor protein's cycle. researchgate.neth-brs.de

Reversible Inhibitory Mechanism

Isoform Specificity and Selectivity

A critical aspect of any molecular inhibitor is its selectivity for its intended target over other related proteins. This compound, inheriting the properties of its parent compound, demonstrates a distinct profile of inhibition across different myosin II isoforms. While it is a potent inhibitor of non-muscle myosin II isoforms, its efficacy against smooth muscle myosin is notably different.

This compound effectively inhibits non-muscle myosin IIA (NMMIIA). Research on the parent compound, blebbistatin, shows potent inhibition of NMMIIA, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) typically in the low micromolar range. caymanchem.combertin-bioreagent.com For instance, studies on blebbistatin report IC50 values for NMMIIA inhibition to be approximately 3.58 µM. nih.gov Given that the 3'-amino modification is designed to improve physical properties while retaining biological activity, similar potent inhibition is characteristic of this compound. researchgate.netcaymanchem.com

Similar to its effect on NMMIIA, this compound is a strong inhibitor of non-muscle myosin IIB (NMMIIB). Kinetic studies on blebbistatin have established its inhibitory effect on NMMIIB, with reported IC50 values being in the range of 0.5-5 µM. caymanchem.comcaymanchem.com One study specified an IC50 value for NMMIIB of 2.30 µM. nih.gov The primary mechanism involves blocking the transition of the myosin head into a strong actin-binding state, thereby reducing ATPase activity. nih.gov This inhibition of both NMMIIA and NMMIIB underlies its utility in studying processes where these isoforms have distinct or overlapping roles.

In contrast to its potent inhibition of non-muscle myosin II isoforms, this compound and its parent compound are significantly less effective against most smooth muscle myosins. caymanchem.combertin-bioreagent.com Early studies reported a high IC50 value of approximately 80 µM for turkey gizzard smooth muscle myosin, indicating poor inhibition. caymanchem.comnih.gov However, subsequent research has revealed a more complex picture, showing that blebbistatin can potently inhibit mammalian vascular smooth muscle myosin II with an IC50 of about 3-6.47 µM. nih.govnih.gov This suggests that the sensitivity to blebbistatin can vary between smooth muscle myosins from different species and tissues.

Table 1: Comparative Inhibition of Myosin II Isoforms by Blebbistatin This table summarizes IC50 values for the parent compound, blebbistatin, which are indicative of the inhibitory profile of this compound.

| Myosin Isoform | Species/Type | IC50 (µM) | Reference |

| Non-muscle Myosin IIA | Human | ~5.1 | beilstein-institut.de |

| Non-muscle Myosin IIA | Chicken | ~3.58 | nih.gov |

| Non-muscle Myosin IIB | Chicken | ~1.8 - 2.30 | nih.govbeilstein-institut.de |

| Smooth Muscle Myosin | Turkey Gizzard | ~80 | caymanchem.comnih.gov |

| Smooth Muscle Myosin | Mammalian Vascular | ~3 - 6.47 | nih.govnih.gov |

Non-muscle Myosin IIB (NMMIIB) Inhibition Dynamics

Binding Site Characteristics and Conformational Effects on Myosin II

While a crystal structure of this compound complexed with myosin II is not yet publicly available, the mechanism of binding is understood to be analogous to that of the parent compound, (S)-blebbistatin, due to the retention of its core inhibitory activity. caymanchem.com The binding pocket for blebbistatin is located in a cleft on the myosin motor domain, at the junction of the N-terminal, upper 50-kDa, and lower 50-kDa subdomains. researchgate.netnih.gov

Molecular docking simulations and structural studies of blebbistatin with myosin II indicate that the inhibitor binds within an aqueous cavity situated between the nucleotide-binding pocket and the actin-binding interface. nih.gov This allosteric site is crucial for the conformational changes that accompany the ATPase cycle.

The binding of blebbistatin, and by extension this compound, stabilizes a specific conformation of the myosin-ADP-Pi complex. nih.gov This stabilization prevents the necessary conformational changes required for the power stroke, which is the force-generating step in muscle contraction and cell motility. Specifically, it is thought to hinder the closure of the actin-binding cleft and the rotation of the lever arm. mdpi.com By locking myosin II in this pre-power stroke-like state, the inhibitor effectively uncouples ATP hydrolysis from mechanical work. physiology.org

The introduction of the 3'-amino group on the phenyl ring of the blebbistatin molecule is not expected to significantly alter the primary interactions within the binding pocket, as the core structure responsible for inhibition remains unchanged. caymanchem.com The improved properties of this compound are primarily attributed to the altered physicochemical characteristics conferred by the amino group, rather than a fundamentally different binding mode. nih.gov

Research Findings on Blebbistatin Analogs

The development of this compound is part of a broader effort to create more effective and experimentally friendly myosin II inhibitors. The data below, derived from studies on blebbistatin and its analogs, provides context for the inhibitory activity of this class of compounds.

| Compound | Target | IC50 (µM) | Key Properties |

| (–)-Blebbistatin | Non-muscle myosin IIA/IIB | 0.5-5 | Selective inhibitor, but phototoxic and poorly soluble. caymanchem.com |

| (–)-Blebbistatin | Smooth muscle myosin | 80 | Poorly inhibits smooth muscle myosin. caymanchem.com |

| This compound | Non-muscle myosin II | Retains activity of parent compound | More stable, less phototoxic, and more water-soluble than (–)-blebbistatin. caymanchem.comnih.gov |

Impact on Cellular and Subcellular Processes

Regulation of Actomyosin (B1167339) Cytoskeleton Dynamics

The actomyosin cytoskeleton, a dynamic network of actin filaments and myosin II motors, is fundamental to maintaining cell shape, facilitating movement, and generating force. (S)-3'-amino Blebbistatin, by directly targeting myosin II, profoundly influences the organization and dynamics of this critical cellular machinery.

Stress Fiber Disassembly and Reorganization

Stress fibers are prominent contractile bundles of actin and myosin II that play a crucial role in cell adhesion and mechanotransduction. The application of blebbistatin, the parent compound of this compound, leads to the rapid disassembly of these structures. nih.govresearchgate.netresearchgate.net In cultured hepatic stellate cells, treatment with blebbistatin resulted in the disappearance of myosin IIA-containing stress fibers. nih.gov This disassembly is a direct consequence of the inhibition of myosin II's motor activity, which is essential for maintaining the tension required for stress fiber integrity. nih.govresearchgate.net Studies have shown that the disassembly of stress fibers is also accompanied by the disruption of focal adhesions, the protein complexes that link the actin cytoskeleton to the extracellular matrix. nih.govresearchgate.net

Cortical Actin Network Modulation

The cortical actin network, a thin meshwork of actin filaments underlying the plasma membrane, governs cell shape, mechanics, and membrane-associated processes. Inhibition of myosin II by blebbistatin significantly modulates this network. researchgate.netbiorxiv.org In some cell types, myosin II inhibition leads to a stiffening of the actin cortex. biorxiv.orgnih.gov This counterintuitive finding suggests that myosin II-generated contractility can, under certain conditions, soften the cell cortex. Inhibition of this activity leads to the formation of a more filamentous and less dynamic actin network, contributing to increased cortical stiffness. nih.gov Furthermore, myosin II activity is essential for the turnover and remodeling of the cortical actin network, a process critical for events such as cytokinesis. nih.gov

Cellular Force Generation and Mechanotransduction

The ability of cells to generate and respond to mechanical forces is fundamental to a wide range of biological processes, from development to disease. This compound's inhibition of myosin II directly impacts these mechanobiological functions.

Impairment of Contractile Force Development

Myosin II is the primary motor responsible for generating intracellular contractile forces. By inhibiting its ATPase activity, this compound and its parent compound effectively reduce or eliminate these forces. physiology.orgnih.govresearchgate.net This has been demonstrated across various experimental systems, including isolated muscle fibers and single cells. physiology.orgnih.gov In Jurkat T-cells, the addition of blebbistatin significantly reduced traction forces exerted by the cells on their substrate. researchgate.net Similarly, in cardiac muscle preparations, blebbistatin inhibits contraction in a dose-dependent manner. physiology.org The impairment of contractile force is a direct result of blebbistatin's mechanism of locking myosin in a low-actin-affinity state, preventing the power stroke that drives filament sliding. nih.govbiorxiv.org

Influence on Cell Stiffness and Adhesion Mechanics

Cell stiffness and adhesion are intricately linked to the contractile state of the actomyosin cytoskeleton. The effects of this compound on these properties can be complex and cell-type dependent. While the inhibition of contractility would be expected to decrease cell stiffness, some studies have reported a stiffening effect in suspended cells upon blebbistatin treatment. nih.gov This has been attributed to alterations in the organization of the actin cortex. nih.gov

Conversely, the inhibition of myosin II-driven contractility consistently leads to a reduction in cell adhesion strength. nih.gov This is because the maturation and stability of focal adhesions, which are critical for strong cell-matrix attachment, are dependent on tension generated by stress fibers. researchgate.netnih.gov Blebbistatin treatment leads to the disassembly of these adhesions and a corresponding decrease in the force required to detach cells from their substrate. nih.govnih.gov

Specific Cellular Functions Affected

The widespread roles of the actomyosin cytoskeleton mean that its inhibition by this compound has pleiotropic effects on cellular functions.

One of the most well-documented effects of blebbistatin is the inhibition of cytokinesis , the final stage of cell division. caymanchem.combertin-bioreagent.comnih.gov Myosin II is a key component of the contractile ring that drives the cleavage furrow, and its inhibition leads to a failure of cell division. nih.gov However, some studies have shown that in adherent cells, a form of "adhesion-dependent" cytokinesis can occur even in the presence of high concentrations of blebbistatin, highlighting alternative, myosin II-independent mechanisms. nih.gov

Cell migration is another complex process profoundly affected by myosin II inhibition. The role of myosin II in migration is multifaceted and context-dependent. While it provides the contractile force for tail retraction in mesenchymal-like migration, its inhibition can, in some cases, accelerate migration, particularly in confined environments or in amoeboid-like movement. nih.govresearchgate.net

Other cellular processes impacted by this compound and its parent compound include apoptosis-related bleb formation , where it blocks the membrane protrusions characteristic of programmed cell death, and neurite outgrowth , which can be promoted by the relaxation of the actomyosin cortex. caymanchem.comresearchgate.netwikipedia.org

Interactive Data Table: Effects of Blebbistatin on Cellular Processes

| Cellular Process | Key Finding with Blebbistatin Treatment | Reference(s) |

| Stress Fiber Dynamics | Disassembly of stress fibers and associated focal adhesions. | nih.govresearchgate.netresearchgate.net |

| Cortical Actin | Modulation of network dynamics, can lead to stiffening. | researchgate.netbiorxiv.orgnih.govnih.gov |

| Force Generation | Significant reduction in cellular traction forces. | physiology.orgnih.govresearchgate.net |

| Cell Stiffness | Can increase stiffness in suspended cells. | nih.gov |

| Cell Adhesion | Decreased adhesion strength due to focal adhesion disassembly. | nih.gov |

| Cytokinesis | Strong inhibition of cleavage furrow formation. | caymanchem.combertin-bioreagent.comnih.gov |

| Cell Migration | Effects are context-dependent, can inhibit or promote migration. | nih.govresearchgate.net |

| Apoptosis | Blocks the formation of membrane blebs. | caymanchem.com |

Disruption of Cytokinesis in Vertebrate Cells

Cytokinesis, the final stage of cell division, relies on the formation and constriction of a contractile ring composed primarily of actin and non-muscle myosin II. pnas.orgmdpi.com this compound, as a potent inhibitor of non-muscle myosin II, effectively disrupts this process in vertebrate cells. caymanchem.combertin-bioreagent.com

Research has demonstrated that the inhibition of non-muscle myosin II by blebbistatin and its derivatives prevents the constriction of the cleavage furrow, a critical step for the physical separation of daughter cells. pnas.orgnih.gov While the assembly of the contractile ring may still occur, its ability to generate the necessary force for ingression is compromised. pnas.org Studies on vertebrate cells, such as COS-7 cells, have shown that while the presence of non-muscle myosin II is crucial for limiting the rate of ring constriction, its actin translocation ability is not essential for cytokinesis. pnas.org Instead, the crucial role of myosin II appears to be in cross-linking actin filaments and generating tension. pnas.org By inhibiting the ATPase activity of myosin II, this compound prevents the myosin heads from strongly binding to actin and exerting this tension, leading to failed or incomplete cytokinesis and often resulting in multinucleated cells. pnas.orgbiorxiv.org

Inhibition of Directed Cell Migration

Directed cell migration is a complex process fundamental to development, immune response, and wound healing, which heavily relies on the dynamic regulation of the actin cytoskeleton and the contractile forces generated by non-muscle myosin II. mdpi.comannualreviews.org this compound serves as a powerful tool to dissect the role of myosin II in this process by effectively inhibiting cell motility. caymanchem.combertin-bioreagent.com

The inhibition of non-muscle myosin II by this compound disrupts the coordinated movements required for cell migration. This includes the retraction of the cell's trailing edge and the generation of traction forces that pull the cell body forward. plos.org Studies have shown that blebbistatin treatment leads to a decrease in the migratory capacity of various cell types, including mesenchymal precursor cells. plos.orgphysiology.org The inhibition of myosin II-dependent contractility can lead to alterations in cell morphology, such as the formation of elongated cellular protrusions, and a reduction in the ability of cells to navigate through three-dimensional matrices. plos.org The effects of blebbistatin on cell migration can be dose-dependent, and in some contexts, can even lead to an acceleration of migration depending on the specific cellular and environmental conditions. wikipedia.org

Prevention of Apoptosis-Related Bleb Formation

Apoptosis, or programmed cell death, is characterized by a series of morphological changes, including the formation of membrane blebs. nih.gov These blebs are dynamic protrusions of the plasma membrane driven by the contraction of the actomyosin cortex. This compound, through its inhibition of non-muscle myosin II, can prevent the formation of these apoptosis-related blebs. caymanchem.combertin-bioreagent.com

The formation of blebs during apoptosis is linked to the activation of pathways that lead to increased actomyosin contractility. nih.gov By inhibiting the ATPase activity of non-muscle myosin II, this compound relaxes the cortical tension, thereby suppressing the driving force for bleb formation. wikipedia.org Research has shown that blebbistatin can protect cells from apoptosis induced by various stimuli. frontiersin.orgresearchgate.net For instance, in neuronal cells, blebbistatin has been observed to attenuate caspase-3 activation, a key executioner of apoptosis. nih.gov Furthermore, by preventing the hyper-contraction of the cytoskeleton, this compound can help maintain cellular integrity and prevent the downstream events of the apoptotic cascade. nih.gov

| Cellular Process | Effect of this compound | Underlying Mechanism | Key Proteins Involved |

|---|---|---|---|

| Apoptosis-Related Bleb Formation | Prevention of bleb formation | Inhibition of non-muscle myosin II ATPase activity, leading to reduced cortical tension | Non-muscle myosin II, Actin, Caspase-3, ROCK1 |

Role in Cell Spreading and Morphogenesis Studies

Cell spreading and morphogenesis, the processes by which cells adhere to a substrate and organize into complex tissues and organs, are critically dependent on the forces generated by the actomyosin cytoskeleton. This compound has emerged as a valuable tool in studies aimed at understanding the mechanical basis of these processes.

| Process | Effect of Blebbistatin Treatment | Observed Morphological Change | Reference Study Focus |

|---|---|---|---|

| Epithelial Cyst Morphogenesis | Disruption of normal cyst architecture | Formation of multiple surface protrusions | Regulation of 3D epithelial structures |

| Cellular Branching Morphogenesis | Induction of complex branching | Formation of extensive, thin dendritic branches and increased surface curvature | Control of cell shape by minimizing surface curvature |

Advanced Research Tool Properties

Enhanced Photostability under Illumination

A significant drawback of the parent compound, (-)-blebbistatin (B1667133), is its instability when exposed to blue light. wikipedia.orgnih.gov Prolonged illumination, particularly in the 450-490 nm range commonly used for fluorescent microscopy, causes the molecule to degrade. caymanchem.combertin-bioreagent.com (S)-3'-amino Blebbistatin was specifically designed to be a more stable form of the inhibitor, overcoming the challenges posed by the parent compound's photosensitivity. caymanchem.comtargetmol.cnbiocompare.com

The parent (-)-blebbistatin is rapidly photoinactivated by blue light, which converts it into an inactive product. caymanchem.comnih.gov This degradation means that in experiments requiring illumination, such as live-cell imaging, the effective concentration of the inhibitor decreases over time, potentially confounding results. core.ac.uk The chemical modification in this compound mitigates these photoinactivation pathways, ensuring that the compound remains structurally and functionally intact during experimental procedures involving light exposure. caymanchem.comtargetmol.cn

The degradation of (-)-blebbistatin under blue light not only inactivates it but also generates cytotoxic intermediates and reactive oxygen species. wikipedia.orgnih.govresearchgate.net This phototoxicity can cause cellular damage and artifacts, making it difficult to distinguish between the effects of myosin II inhibition and the toxic effects of the degraded compound. wikipedia.orgresearchgate.net this compound is significantly less phototoxic, indicating that its enhanced stability prevents the formation of these harmful photoproducts, making it a cleaner tool for live-cell studies. caymanchem.combertin-bioreagent.combiocompare.com

Mitigation of Photoinactivation Pathways

Reduced Inherent Fluorescence and Phototoxicity

The original (-)-blebbistatin is a relatively strong fluorophore, which can interfere with fluorescence-based assays, particularly those using green fluorescent protein (GFP) or other common fluorophores. nih.govwikipedia.org The addition of a 3'-amino group to the blebbistatin scaffold effectively decreases this inherent fluorescence. caymanchem.combertin-bioreagent.com This reduction, combined with its lower phototoxicity, makes this compound a superior alternative for fluorescence-based research. nih.govfrontiersin.org

The combination of enhanced photostability, reduced phototoxicity, and decreased intrinsic fluorescence makes this compound particularly well-suited for fluorescence-based live-cell imaging. frontiersin.orgcaymanchem.com Researchers can study myosin II-dependent processes over longer periods and with greater confidence that the observed effects are due to myosin inhibition rather than artifacts from the inhibitor itself, such as phototoxicity or spectral bleed-through. nih.govwikipedia.orgcaymanchem.com

Optogenetic and other photomanipulation techniques rely on light to control cellular events. Using a photosensitive compound like the original blebbistatin in such experiments is problematic, as the light used for activation could simultaneously inactivate the inhibitor and harm the cells. nih.gov The photostability of this compound circumvents this issue, allowing for its use in concert with light-based experimental systems without the compound being degraded or producing toxic effects.

Implications for Fluorescence-Based Live-Cell Imaging

Stereochemical Purity and Activity Retention

The inhibitory activity of blebbistatin resides in the (S)-enantiomer, while the (R)-enantiomer is largely inactive. wikipedia.org this compound is synthesized to have the same active (S)-stereochemistry as its parent compound. caymanchem.combertin-bioreagent.com While the modification improves its physical and chemical properties, it comes at the cost of reduced potency. Research shows that the concentration of this compound required to inhibit myosin II is significantly higher than that of (S)-blebbistatin. core.ac.uk This trade-off results in a compound that, while less potent, is more reliable and suitable for light-intensive applications where the parent compound fails. nih.gov

Data Tables

Table 1: Comparative In Vitro Myosin II Inhibitory Potency

| Compound | IC₅₀ (µM) for Rabbit Skeletal Muscle Myosin II | Relative Potency |

|---|---|---|

| (S)-blebbistatin | 2.16 ± 0.14 | 1.0 |

| (S)-3'-aminoblebbistatin | 57.6 ± 7.8 | 0.04 ± 0.01 |

Data sourced from Verhasselt, et al. (2017). core.ac.uk

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-blebbistatin / (-)-blebbistatin |

| (R)-blebbistatin |

| (S)-3'-hydroxyblebbistatin |

| para-nitroblebbistatin |

| para-aminoblebbistatin |

Applications in Mechanobiology and Cell Biology Research Methodologies

Experimental Models Utilizing (S)-3'-amino Blebbistatin

The unique properties of this compound have led to its adoption in a variety of experimental models designed to probe the function of myosin II.

In vitro motility assays are a fundamental technique for studying the function of motor proteins like myosin. In these assays, myosin motors are adhered to a surface, and the movement of fluorescently labeled actin filaments is observed. Blebbistatin and its derivatives are frequently used in these assays to probe the mechanics of myosin-driven motility.

Studies have shown that blebbistatin reduces the sliding velocity of actin filaments in a concentration-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for blebbistatin in these assays is typically in the low micromolar range. nih.gov this compound, while retaining the inhibitory activity of the parent compound, offers the advantage of lower intrinsic fluorescence, which can be beneficial in reducing background noise in these sensitive assays. researchgate.netcaymanchem.com The mechanism of inhibition involves blebbistatin binding to a pocket on the myosin head, trapping it in a state with low affinity for actin. nih.gov This prevents the productive interaction between actin and myosin that is necessary for force generation and movement.

Table 1: Inhibitory Concentrations of Blebbistatin Derivatives on Myosin II Activity

| Compound | Myosin Type | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| (-)-Blebbistatin (B1667133) | Non-muscle myosin IIA/IIB | Mg-ATPase activity, in vitro motility | 0.5-5 | caymanchem.combertin-bioreagent.com |

| (-)-Blebbistatin | Smooth muscle myosin | Mg-ATPase activity | 80 | caymanchem.combertin-bioreagent.com |

| para-Aminoblebbistatin | Rabbit skeletal muscle myosin S1 | Basal ATPase activity | ~1.3 | motorpharma.com |

| para-Aminoblebbistatin | Rabbit skeletal muscle myosin S1 | Actin-activated ATPase activity | ~0.47 | motorpharma.com |

| (S)-Nitroblebbistatin | Non-muscle myosin IIA | Not specified | 27 | wikipedia.org |

This compound is extensively used in cell culture models to investigate the role of the actin-myosin cytoskeleton in various cellular processes. By inhibiting non-muscle myosin II, researchers can observe the consequences on cell shape, migration, division, and intracellular transport.

For instance, treatment of cultured cells with blebbistatin has been shown to disrupt cytokinesis, the final stage of cell division where the cell physically divides into two. caymanchem.comnih.gov This is because myosin II is a key component of the contractile ring that pinches the cell in two. Inhibition of myosin II with blebbistatin or its derivatives leads to the formation of multinucleated cells, a phenotype that can be readily quantified in cell-based assays. nih.gov Furthermore, studies have demonstrated that myosin II inhibition affects cell migration and the formation of cellular blebs. caymanchem.comnih.gov The improved properties of this compound, such as its reduced cytotoxicity compared to the parent compound, make it particularly suitable for long-term studies in cell culture. researchgate.netnih.gov

The development of three-dimensional (3D) organoid and tissue engineering models has provided researchers with more physiologically relevant systems to study complex biological processes. mdpi.comacs.org this compound is proving to be a valuable tool in these models for understanding the role of mechanical forces in tissue development and disease.

For example, blebbistatin has been used in the culture of intestinal organoids to improve their generation efficiency from both crypts and single stem cells. nih.gov In the context of tissue engineering, where cells are cultured on scaffolds to create artificial tissues, the mechanical properties of the scaffold can significantly influence cell behavior. acs.org By using this compound to modulate the internal contractile forces of the cells, researchers can decouple the effects of external mechanical cues from the internal cellular mechanics. This is crucial for understanding how cells sense and respond to their 3D environment. The development of corneal organoids from human induced pluripotent stem cells is another area where blebbistatin has been employed to enhance single-cell survival during the initial stages of culture. nih.gov

Cell Culture Models for Cytoskeletal Studies

Integration with Advanced Imaging Techniques

The reduced phototoxicity and lower fluorescence of this compound make it an ideal partner for advanced imaging techniques, allowing for detailed and prolonged observation of actin-myosin dynamics in living cells. researchgate.netcaymanchem.com

Confocal microscopy allows for the visualization of specific fluorescently labeled structures within a cell in 3D. When combined with inhibitors like this compound, researchers can observe the real-time effects of myosin II inhibition on the organization and dynamics of the actin cytoskeleton. frontiersin.org

Super-resolution microscopy techniques, which overcome the diffraction limit of light, provide an even more detailed view of the nanoscale organization of the cytoskeleton. nih.gov Using these techniques, researchers can visualize the fine architectural changes in the actin network that occur upon myosin II inhibition. For example, live-cell super-resolution microscopy has been used to demonstrate that actin dynamism, which is dependent on myosin IIA contractility, is necessary for lytic granule secretion in natural killer cells. nih.gov The use of photostable inhibitors like this compound is critical for such studies, as they allow for the long acquisition times often required for super-resolution imaging without causing significant photodamage to the cells.

Quantitative live-cell imaging involves the measurement of dynamic cellular processes over time. mit.edu This can include tracking the movement of individual proteins or organelles, or measuring changes in cell morphology. This compound is a valuable tool in these studies for dissecting the contribution of myosin II to the observed dynamics.

For example, researchers have used live-cell imaging to track the remodeling of the actin cytoskeleton in response to changes in the mechanical environment. rsc.org By treating the cells with blebbistatin, they were able to confirm the critical role of acto-myosin contractility in these remodeling processes. rsc.org In another study, single-molecule imaging was used to investigate the effect of blebbistatin on actin turnover, revealing that actomyosin (B1167339) contraction stabilizes actin filaments. nih.gov The ability to perform such quantitative analyses in living cells is greatly enhanced by the use of stable and non-toxic inhibitors like this compound.

Confocal and Super-Resolution Microscopy for Actin-Myosin Dynamics

Role in Cellular Perturbation Studies

This compound is a derivative of the well-known myosin II inhibitor, blebbistatin. nih.gov It was developed to overcome some of the limitations of the parent compound, such as photolability, phototoxicity, and low water solubility, which can interfere with fluorescence-based research. nih.govresearchgate.net this compound exhibits greater stability and reduced phototoxicity, making it a superior tool for live-cell imaging and other sensitive biological assays. caymanchem.com Its primary mechanism of action is the selective, reversible inhibition of non-muscle myosin II (NM-II) ATPase activity, which is crucial for a wide array of cellular functions. caymanchem.comwikipedia.org This inhibitory action allows researchers to perturb specific cellular systems to study the direct consequences of reduced myosin II-driven contractility.

This compound is an invaluable tool for dissecting the specific contributions of non-muscle myosin II to various biological pathways. By inhibiting NM-II, the compound effectively blocks processes that rely on actomyosin-based contractility. caymanchem.com This allows researchers to probe the roles of NM-II in fundamental events like cell division (cytokinesis), cell migration, and the maintenance of cell-cell adhesions. caymanchem.combeilstein-institut.de

One of the most well-studied applications is in the process of cytokinesis, the final stage of cell division. NM-II is a key component of the contractile ring that drives the cleavage of one cell into two. Treatment with blebbistatin, and by extension its more stable derivatives, inhibits the formation and constriction of this ring, leading to failed cytokinesis. caymanchem.comwikipedia.org This allows for temporal and spatial dissection of the molecular requirements for cell division. caymanchem.com

In cell migration studies, the inhibitor helps to elucidate the mechanical forces required for cell movement. By treating cells with this compound, scientists can observe the resulting changes in migratory behavior, such as the disruption of directed cell movement. caymanchem.combertin-bioreagent.com This perturbation helps to identify the specific steps in the migration cycle—such as cell polarization, adhesion, and retraction of the trailing edge—that are dependent on NM-II activity. Furthermore, because blebbistatin shows different potencies against the three non-muscle myosin II isoforms (NM-IIA, NM-IIB, and NM-IIC), it provides a basis for understanding their distinct and cooperative roles in these complex processes. nih.gov

| Parameter | Observation upon NM-II Inhibition | Implicated Myosin II-Dependent Process |

| Cell Division | Failure of cleavage furrow ingression | Cytokinesis |

| Cell Migration | Disruption of directed movement | Cell Polarity, Adhesion, Contraction |

| Cell Adhesion | Broadening of the zonula adherens Rho zone | Maintenance of Adherens Junctions |

Cells exist in a complex mechanical environment and have sophisticated mechanisms to sense and respond to physical forces, a field of study known as mechanobiology or mechanotransduction. units.it Non-muscle myosin II is central to this process, as it generates the intracellular tension that allows cells to probe the stiffness of their extracellular matrix (ECM) and respond to external mechanical stimuli. units.it

This compound allows researchers to specifically turn off this internal force-generating machinery. By doing so, they can investigate how cellular structures and signaling pathways are affected by the loss of intracellular tension. For example, inhibiting NM-II can alter how cells spread on a substrate and how they organize their internal cytoskeleton. researchgate.net Studies have shown that fibroblasts treated with NM-II inhibitors lose their ability to sense matrix stiffness, which in turn affects their activation and contractile state. researchgate.net

This approach is also critical for understanding how mechanical forces influence cell signaling and gene expression. The tensional state of the cytoskeleton, regulated by NM-II, can influence the activity of mechanosensitive ion channels and transcription factors. units.itresearchgate.net For instance, the translocation of transcription cofactors like Yes-associated protein (YAP) into the nucleus can be modulated by cytoskeletal tension. researchgate.net By using this compound to relax the cytoskeleton, researchers can directly test the link between mechanical forces, signaling cascades, and downstream changes in gene expression that control cell fate and behavior. The improved properties of this compound, particularly its suitability for live-cell fluorescence imaging, are highly advantageous for these types of dynamic studies. nih.govcaymanchem.com

Compound and Protein Names Mentioned:

| Name |

| This compound |

| Blebbistatin |

| Non-muscle myosin II (NM-II) |

| Non-muscle myosin IIA (NM-IIA) |

| Non-muscle myosin IIB (NM-IIB) |

| Non-muscle myosin IIC (NM-IIC) |

| Yes-associated protein (YAP) |

| Rho |

Structure Activity Relationship Sar and Analog Development

Significance of the 3'-amino Moiety for Improved Properties

The introduction of a 3'-amino group to the blebbistatin scaffold imparts several beneficial properties, making (S)-3'-amino Blebbistatin a more stable and less phototoxic alternative to its predecessor. caymanchem.combiomol.com This modification significantly enhances its utility in research, particularly in applications involving fluorescence microscopy.

A significant drawback of (-)-Blebbistatin (B1667133) is its instability upon exposure to blue light (450-490 nm), which leads to its degradation into inactive and cytotoxic products. caymanchem.combiomol.comresearchgate.net This photochemical instability can be problematic for live-cell imaging studies that utilize fluorescent proteins. The addition of the 3'-amino group to the D-ring of the blebbistatin molecule enhances its photostability. caymanchem.combiomol.com While the precise quantum mechanics are complex, this substitution alters the electron distribution within the molecule, rendering it less susceptible to photo-induced degradation. This increased stability allows for longer and more reliable imaging experiments without the confounding effects of compound degradation and phototoxicity.

This compound retains the core inhibitory mechanism of its parent compound, acting as a selective, cell-permeable inhibitor of non-muscle myosin II ATPases. caymanchem.combiomol.com It binds to a pocket on the myosin head, between the nucleotide-binding site and the actin-binding cleft, trapping the myosin in a state with low affinity for actin. nih.govresearchgate.net This action effectively inhibits the ATPase activity and the in vitro motility of non-muscle myosin IIA and IIB. caymanchem.combiomol.com While the addition of the 3'-amino group improves physicochemical properties, it does result in a lower binding affinity for myosin II compared to the parent compound. core.ac.uk Despite this, it remains a potent and specific inhibitor, suitable for a wide range of biological investigations.

Structural Basis for Photostability Enhancement

Comparative Analysis with Other Blebbistatin Derivatives

The development of blebbistatin analogs has been an active area of research, aiming to create superior tools for studying myosin II function. researchgate.net A comparison of this compound with other key derivatives highlights the trade-offs between potency, solubility, and photostability.

(S)-3'-hydroxy Blebbistatin is another polar derivative developed to address the shortcomings of the original blebbistatin. researchgate.netnih.gov Like the 3'-amino analog, it exhibits significantly increased water solubility, approximately 30-fold higher than (-)-Blebbistatin, and does not interfere with fluorescence readouts. researchgate.netnih.govcore.ac.ukmedchemexpress.com However, similar to this compound, the introduction of the hydroxyl group leads to a reduction in inhibitory potency against myosin II compared to the parent compound. core.ac.uk

(S)-4'-nitro-Blebbistatin represents another strategy to improve the properties of blebbistatin. The addition of a nitro group at the 4'-position of the D-ring results in a compound that is more stable and less phototoxic than (-)-Blebbistatin. caymanchem.com This modification also decreases the inherent fluorescence of the molecule. caymanchem.com However, a significant drawback of (S)-4'-nitro-Blebbistatin is its reduced affinity for myosin II, with a much higher IC50 value compared to (-)-Blebbistatin, making it a less potent inhibitor. wikipedia.org

The original (-)-Blebbistatin is a highly selective and potent inhibitor of non-muscle myosin IIA and IIB, with IC50 values in the low micromolar range (0.5-5 µM). caymanchem.combiomol.com It is a valuable tool for dissecting the roles of myosin II in cellular processes such as cytokinesis, cell migration, and bleb formation. caymanchem.combiomol.com However, its utility is hampered by its poor water solubility, high fluorescence, phototoxicity upon blue light exposure, and general cytotoxicity in long-term studies. researchgate.netcore.ac.ukwikipedia.org These limitations spurred the development of derivatives like this compound to provide researchers with more robust and reliable chemical probes.

| Compound | Key Features |

| This compound | More stable and less phototoxic than (-)-Blebbistatin. caymanchem.combiomol.com Decreased fluorescence while retaining inhibitory activity. caymanchem.combiomol.com |

| (S)-3'-hydroxy Blebbistatin | Significantly higher water solubility than (-)-Blebbistatin. researchgate.netnih.govcore.ac.uk Does not interfere with fluorescence readouts. researchgate.netnih.govcore.ac.uk |

| (S)-4'-nitro-Blebbistatin | More stable and less phototoxic than (-)-Blebbistatin. caymanchem.com Decreased inherent fluorescence. caymanchem.com Reduced affinity for myosin II. wikipedia.org |

| Original (-)-Blebbistatin | Potent and selective inhibitor of non-muscle myosin II. caymanchem.combiomol.com Limited by poor solubility, high fluorescence, and phototoxicity. researchgate.netcore.ac.ukwikipedia.org |

Future Directions and Emerging Research Avenues

Exploration of Differential Myosin II Isoform Inhibition Beyond NMMIIA/B

While the parent compound, (-)-blebbistatin (B1667133), is a well-established potent inhibitor of non-muscle myosin IIA (NMMIIA) and IIB (NMMIIB), with IC50 values in the low micromolar range (0.5-5 µM), its effects on other myosin II isoforms are less uniform. caymanchem.combertin-bioreagent.comcaymanchem.com For instance, it poorly inhibits smooth muscle myosin II (IC50 = 80 µM). bertin-bioreagent.comresearchgate.net The development of derivatives like (S)-3'-amino blebbistatin opens the door to more nuanced investigations into isoform specificity.

Future research is focused on characterizing the inhibitory profile of this compound against a wider array of myosin II isoforms, including non-muscle myosin IIC (NMMIIC), skeletal muscle myosin II (SkMII), and cardiac myosin II (CMII). biorxiv.orgresearchgate.net Early research into blebbistatin derivatives suggests that modifications to the scaffold can alter isoform selectivity. For example, rational drug design efforts have aimed to create derivatives that selectively target NMII over CMII to improve tolerability for potential therapeutic applications. biorxiv.org It has been noted that while reducing CMII potency is a key goal, SkMII appears more tolerant of modifications to the blebbistatin structure. biorxiv.org

A detailed understanding of how the 3'-amino substitution influences binding and inhibition across different myosin isoforms is crucial. This exploration could lead to the development of highly selective inhibitors, allowing researchers to dissect the unique functions of each myosin II isoform within a single cell, a task that has been challenging with pan-myosin II inhibitors.

| Isoform | Parent Compound (S)-Blebbistatin Inhibition | Relevance for this compound Research |

| Non-muscle Myosin IIA (NMMIIA) | Potent Inhibition (IC50: 0.5-5 µM) researchgate.net | Baseline for comparative studies; expecting similar or retained potency. caymanchem.com |

| Non-muscle Myosin IIB (NMMIIB) | Potent Inhibition (IC50: 0.5-5 µM) researchgate.net | Baseline for comparative studies; expecting similar or retained potency. caymanchem.com |

| Non-muscle Myosin IIC (NMMIIC) | Less characterized | Key area for new investigations to understand its unique cellular roles. researchgate.net |

| Smooth Muscle Myosin II (SmMII) | Poor Inhibition (IC50: ~80 µM) researchgate.net | Serves as a control; confirms specificity for non-muscle and striated isoforms. |

| Skeletal Muscle Myosin II (SkMII) | Potent Inhibition researchgate.net | Important to characterize for potential off-target effects in systemic studies. biorxiv.org |

| Cardiac Myosin II (CMII) | Potent Inhibition biorxiv.org | A major focus for developing new derivatives with reduced activity to avoid cardiotoxicity. biorxiv.org |

Development of Targeted Delivery Systems for Spatiotemporal Control in Complex Systems

A significant challenge in studying dynamic cellular processes is controlling the activity of inhibitors in both space and time. The parent compound, blebbistatin, has been used to dissect the temporal and spatial control of processes like cytokinesis. caymanchem.com However, its low water solubility and phototoxicity have limited its application. nih.govresearchgate.net

This compound's 30-fold higher water solubility makes it a much more suitable candidate for incorporation into advanced drug delivery systems. nih.gov Research has already demonstrated the feasibility of loading blebbistatin into poly(lactide-co-glycolide) (PLGA) particles to achieve sustained release and prolonged inhibition of fibroblast-mediated contraction. researchgate.net This approach could be refined using this compound to create injectable or implantable systems for long-term, localized studies of tissue repair or disease progression.

Future avenues include the development of light- or enzyme-activated delivery vehicles containing this compound. Such systems would allow researchers to trigger myosin II inhibition at specific locations within a tissue or organism and at precise moments, providing unprecedented control for studying rapid cellular events like cell migration or morphogenesis. researchgate.net

Integration into High-Throughput Screening Platforms for Mechanobiological Modulators

High-throughput screening (HTS) is a cornerstone of drug discovery and fundamental cell biology, but its application to mechanobiology has been hampered by a lack of suitable chemical tools. nih.govacs.org Assays that rely on fluorescence microscopy are particularly problematic when using the original blebbistatin due to its inherent fluorescence and phototoxicity upon exposure to blue light. nih.govresearchgate.net

This compound, being non-fluorescent and photostable, is an ideal tool for HTS platforms. nih.gov Researchers have developed HTS assays in 96-well plate formats to screen for cytokinesis inhibitors, using blebbistatin derivatives like para-aminoblebbistatin to validate the platform. researchgate.net Similarly, a "Rupture And Deliver" Tension Gauge Tethers (RAD-TGTs) platform, which uses flow cytometry to measure cellular forces at high throughput, employed a blebbistatin derivative to confirm that the signal was dependent on myosin II activity. nih.gov

The integration of this compound into these and other HTS platforms will enable large-scale screening for novel compounds that modulate cellular mechanics. rsc.orgscience.gov This could accelerate the discovery of drugs that target mechanotransduction pathways involved in diseases like cancer and fibrosis.

Unraveling Novel Myosin II-Dependent Regulatory Pathways in Cellular Homeostasis

Myosin II is a critical regulator of cellular homeostasis, playing key roles in cell division, adhesion, and migration. wikipedia.org The use of (S)-blebbistatin has been instrumental in revealing many of these functions. researchgate.net However, the limitations of the parent compound may have obscured more subtle or transient roles of myosin II.

The superior properties of this compound, particularly its reduced cytotoxicity, allow for longer-term live-cell imaging experiments without the confounding artifacts of phototoxicity. nih.govglpbio.com This enables researchers to study the role of myosin II in slower processes, such as the maintenance of tissue architecture, stem cell differentiation, or the progression of neurodegenerative diseases. nih.gov By specifically inhibiting myosin II for extended periods, it may be possible to uncover novel feedback loops and compensatory mechanisms that cells use to maintain homeostasis in the face of mechanical stress. For instance, inhibiting myosin II with blebbistatin has been shown to impact the phosphorylation of other signaling proteins and can alter collective cell migration dynamics, suggesting complex cross-talk between the cytoskeleton and other regulatory networks. biorxiv.orgbiorxiv.org

Potential as a Biochemical Probe for Undiscovered Myosin II Interactions

Blebbistatin functions by binding to a specific intermediate state of the myosin ATPase cycle (the myosin-ADP-Pi complex), effectively trapping the motor protein in a state with low affinity for actin. nih.gov This specific mechanism of action makes it a powerful biochemical probe.

As a more "bio-friendly" inhibitor, this compound is well-suited for use in complex biochemical experiments aimed at discovering new myosin II-interacting proteins. Its increased solubility and reduced off-target effects improve the reliability of techniques like co-immunoprecipitation and affinity purification coupled with mass spectrometry. By stabilizing the myosin II complex in a specific conformational state, this compound could facilitate the capture of transient or weak binding partners that are otherwise difficult to detect. This could lead to the identification of novel regulatory proteins, adaptors, or downstream effectors that modulate myosin II function in specific cellular contexts, expanding our understanding of the myosin II interactome. nih.gov

Q & A

Q. How does (S)-3'-amino blebbistatin compare to the parent compound (–)-blebbistatin in terms of photostability and cytotoxicity?

this compound was designed to address (–)-blebbistatin’s rapid degradation under blue light (450–490 nm), which generates cytotoxic intermediates. The addition of the 3’-amino group stabilizes the molecule, reducing fluorescence and preventing degradation under imaging conditions, thus minimizing phototoxicity . Researchers should validate photostability using controlled light exposure assays (e.g., UV-Vis spectroscopy) and cytotoxicity via live/dead cell staining in imaging workflows.

Q. What experimental protocols are recommended for assessing the inhibitory activity of this compound on myosin II ATPase?

Use ATPase activity assays with purified myosin II isoforms (e.g., non-muscle myosin IIA/IIB) under standardized buffer conditions (pH 7.4, 25°C). Measure IC50 values via kinetic readouts (e.g., malachite green phosphate assay). For example, this compound exhibits IC50 values of 0.5–5 µM for non-muscle myosin II, comparable to (–)-blebbistatin but with reduced fluorescence interference . Include R-enantiomers as negative controls to confirm stereospecificity .

Q. How can researchers mitigate solubility limitations when using this compound in cell-based assays?

this compound has 30-fold higher aqueous solubility than (–)-blebbistatin (e.g., ~100 µM vs. ~3 µM in PBS) . For prolonged experiments, prepare stock solutions in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering (DLS) or centrifugation to exclude precipitates. Pre-warm solutions to 37°C to avoid crystallization in media .

Advanced Research Questions

Q. What structural modifications in the blebbistatin scaffold enhance its utility as a research tool, and how does (S)-3'-amino substitution contribute?

Polar substitutions at the D-ring (e.g., –OH, –NH2, –CN) improve solubility and reduce fluorescence. The 3’-amino group in this compound donates electrons, stabilizing the molecule against photodegradation while retaining myosin II affinity. Synthetic routes involve asymmetric α-hydroxylation and deprotection steps to ensure enantiomeric purity (>99% ee) . Compare analogs using molecular docking to myosin II’s ATP-binding pocket to rationalize activity trends .

Q. How do contradictory data on mutagenicity across blebbistatin derivatives inform the selection of this compound for long-term studies?

(–)-Blebbistatin and nitro-substituted derivatives (e.g., NBleb) show mutagenicity in Ames tests, particularly with metabolic activation (S9 liver fraction). In contrast, this compound exhibits reduced mutagenicity due to the electron-donating amino group, which avoids reactive intermediate formation . Prioritize Ames testing with TA98/TA100 strains ± S9 fraction and correlate results with in vitro genotoxicity assays (e.g., micronucleus test).

Q. What methodologies resolve discrepancies in cell migration data when using this compound versus (–)-blebbistatin?

(–)-Blebbistatin’s fluorescence artifacts can skew automated imaging results (e.g., IncuCyte®). Use this compound in scratch/wound-healing assays with matched controls (e.g., cytochalasin D) and normalize to cell viability (e.g., MTT assay). For example, blebbistatin’s inhibition of invasion vs. migration in NIH-3T3 cells requires validation via transwell assays with fluorescence-free readouts .

Comparative and Mechanistic Questions

Q. How does this compound perform in live-cell imaging compared to (–)-blebbistatin, and what protocols optimize its use?

this compound’s reduced fluorescence enables compatibility with GFP/RFP channels. For time-lapse imaging, prepare 1–10 µM working solutions in CO2-independent media and minimize blue-light exposure. Validate functionality via concurrent actin polymerization assays (e.g., phalloidin staining) to confirm myosin II inhibition without phototoxicity .

Q. What analytical techniques confirm the enantiomeric purity and stability of this compound during storage?

Use chiral HPLC (e.g., Chiralpak IA column) with UV detection (254 nm) to verify >99% enantiomeric excess. For stability, store lyophilized powder at –20°C in desiccated conditions. Monitor aqueous solutions via LC-MS over 24 hours to detect degradation products (e.g., quinone methides) .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound’s inhibitory potency?

Standardize assays with internal controls (e.g., commercial (–)-blebbistatin) and validate each batch via ATPase inhibition curves. Perform dose-response analyses across three independent replicates and report IC50 with 95% confidence intervals. Cross-reference with published synthetic protocols to identify impurities (e.g., residual DMSO adducts) .

Q. What computational tools aid in predicting the ADMET profile of this compound derivatives?

Use QSAR models (e.g., SwissADME, pkCSM) to predict solubility, membrane permeability, and metabolic stability. Compare with experimental this compound’s logP (~2.5) and polar surface area (80 Ų) correlate with improved hepatocyte stability vs. nitro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.